
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol It is a derivative of acrylic acid and features a pyran ring, which is a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-2-yl)methyl acrylate typically involves the reaction of 3,4-dihydro-2H-pyran with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . The general reaction scheme is as follows:
3,4-Dihydro-2H-pyran+Acryloyl chloride→(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the acrylate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted acrylates.
Scientific Research Applications
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-pyran-2-yl)methyl acrylate involves its reactivity with various nucleophiles and electrophiles. The acrylate group is particularly reactive, allowing for a wide range of chemical transformations. The pyran ring can also participate in reactions, adding to the compound’s versatility. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
(3,4-Dihydro-2H-pyran-2-yl)methyl acetate: Contains an acetate group instead of an acrylate group.
(3,4-Dihydro-2H-pyran-2-yl)methyl propionate: Features a propionate group in place of the acrylate group.
Uniqueness
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate is unique due to its combination of the pyran ring and the acrylate group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
4563-40-0 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C9H12O3/c1-2-9(10)12-7-8-5-3-4-6-11-8/h2,4,6,8H,1,3,5,7H2 |
InChI Key |
ZPMJPLRFVUUDDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1CCC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
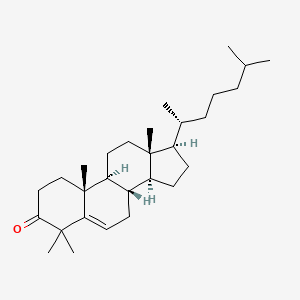

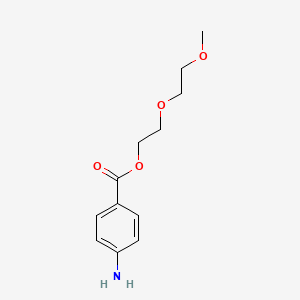
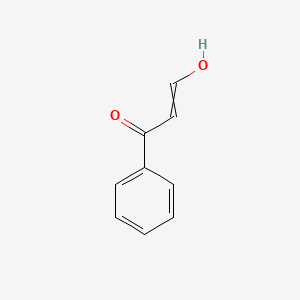
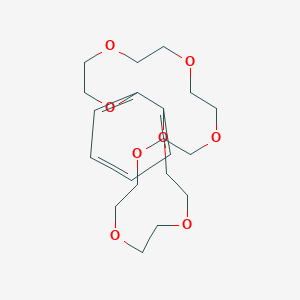
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
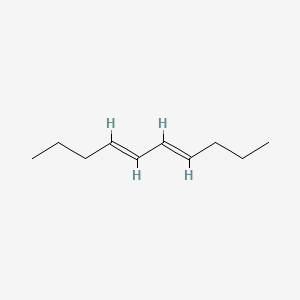
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
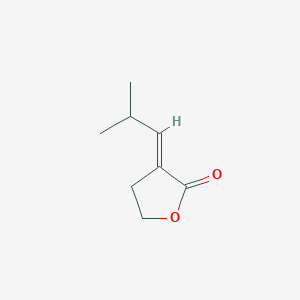
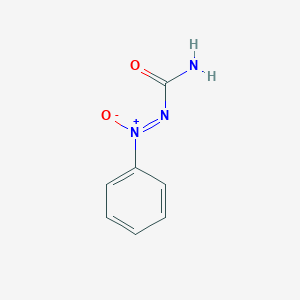
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
